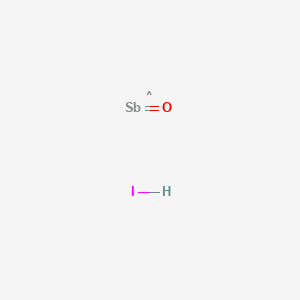
CID 76518914
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxostibanyl–hydrogen iodide (1/1) is a chemical compound with the molecular formula HIO It is a unique compound that contains both antimony and iodine, making it an interesting subject for chemical research and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The preparation of oxostibanyl–hydrogen iodide (1/1) typically involves the reaction of antimony compounds with hydrogen iodide. One common method is the direct reaction of antimony trioxide (Sb2O3) with hydrogen iodide (HI) gas. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of oxostibanyl–hydrogen iodide (1/1) can be scaled up by using larger reactors and continuous flow systems. The process involves the careful handling of hydrogen iodide gas, which is highly reactive and corrosive. Safety measures are essential to prevent any hazardous incidents during the production process.
化学反応の分析
Types of Reactions
Oxostibanyl–hydrogen iodide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of oxostibanyl–hydrogen iodide (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in solvents such as water or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of oxostibanyl–hydrogen iodide (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide (Sb2O5), while reduction reactions may produce antimony triiodide (SbI3).
科学的研究の応用
Oxostibanyl–hydrogen iodide (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments and drug development.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of oxostibanyl–hydrogen iodide (1/1) involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in research and industrial applications.
類似化合物との比較
Similar Compounds
Similar compounds to oxostibanyl–hydrogen iodide (1/1) include other antimony and iodine-containing compounds, such as:
- Antimony triiodide (SbI3)
- Antimony pentaiodide (SbI5)
- Hydrogen iodide (HI)
Uniqueness
Oxostibanyl–hydrogen iodide (1/1) is unique due to its specific combination of antimony and iodine in a single compound. This combination imparts distinctive chemical properties and reactivity, making it valuable for specialized applications that other similar compounds may not be suitable for.
特性
CAS番号 |
15513-75-4 |
|---|---|
分子式 |
IOSb |
分子量 |
264.66387 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















